molecular formula C12H14BrF2N B8182814 1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine

1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine

Cat. No.: B8182814
M. Wt: 290.15 g/mol
InChI Key: IFBCMQDHMOSHMT-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-bromo-5-methylbenzyl group and two fluorine atoms

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylbenzyl bromide and 3,3-difluoropyrrolidine.

    Nucleophilic Substitution: The 3-bromo-5-methylbenzyl bromide undergoes a nucleophilic substitution reaction with 3,3-difluoropyrrolidine in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bromine atom in the benzyl group can also participate in halogen bonding, further influencing its activity.

Comparison with Similar Compounds

1-(3-Bromo-5-methylbenzyl)-3,3-difluoropyrrolidine can be compared with similar compounds such as:

    1-(3-Bromo-5-methylbenzyl)pyrrolidine: Lacks the fluorine atoms, which may result in different biological activities and chemical reactivity.

    1-(3-Chloro-5-methylbenzyl)-3,3-difluoropyrrolidine: Substitution of bromine with chlorine can alter the compound’s properties, including its reactivity and biological effects.

    1-(3-Bromo-5-methylbenzyl)-3,3-difluoropiperidine: The piperidine ring may confer different steric and electronic properties compared to the pyrrolidine ring.

Properties

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2N/c1-9-4-10(6-11(13)5-9)7-16-3-2-12(14,15)8-16/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBCMQDHMOSHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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